(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol: is a bicyclic compound featuring a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[222]octane framework
Mechanism of Action
Target of Action
It’s worth noting that similar bicyclo [222]octane structures are found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Mode of Action
It’s known that similar structures have been used in the synthesis of biologically significant molecules such as platencin . Platencin, for instance, blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
Biochemical Pathways
The related compound platencin is known to interfere with the fatty acid synthesis pathway by inhibiting the fabf and fabh enzymes .
Result of Action
For instance, platencin exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the bicyclo[2.2.2]octane structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the bicyclo[2.2.2]octane derivative.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aminomethyl and hydroxymethyl groups.
Medicine:
Drug Development: Due to its unique structure, the compound may exhibit biological activity and can be explored as a potential lead compound for the development of new drugs.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-2-methanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
(2-Hydroxymethyl)bicyclo[2.2.2]octane: Similar structure but without the aminomethyl group, limiting its applications in biochemical studies.
(2-(Aminomethyl)bicyclo[2.2.2]octane:
Uniqueness: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGISPGHQPFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.